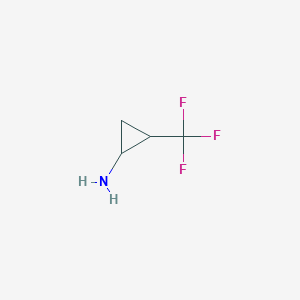

2-(Trifluoromethyl)cyclopropan-1-amine

Description

Properties

IUPAC Name |

2-(trifluoromethyl)cyclopropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6F3N/c5-4(6,7)2-1-3(2)8/h2-3H,1,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDWSAEWNKJDWHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70612058 | |

| Record name | 2-(Trifluoromethyl)cyclopropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70612058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113715-22-3 | |

| Record name | 2-(Trifluoromethyl)cyclopropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70612058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One efficient method for synthesizing 2-(Trifluoromethyl)cyclopropan-1-amine involves the reaction of 4,4,4-trifluorobut-2-enoic acid with methoxymethyl amide under Corey-Chaykovsky reaction conditions . This method is notable for its high yield and safety, making it suitable for multigram-scale production.

Industrial Production Methods

In industrial settings, the synthesis of this compound can be achieved through a one-pot synthesis involving CF3SO2Na and RfSO2Na . This method is advantageous due to its good functional group tolerance, mild conditions, and the use of inexpensive or easy-to-handle materials.

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)cyclopropan-1-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the trifluoromethyl group or the cyclopropane ring.

Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include CF3SO2Na for trifluoromethylation and various catalysts such as dirhodium complexes for cyclopropane ring formation . Reaction conditions often involve mild temperatures and pressures to ensure high selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted cyclopropane derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Antidepressant Activity

Research indicates that compounds similar to 2-(trifluoromethyl)cyclopropan-1-amine exhibit potential antidepressant properties. In a study published in the Journal of Medicinal Chemistry, derivatives of cyclopropylamines were evaluated for their serotonin receptor affinity, showing promising results in enhancing mood-related behaviors in animal models .

1.2 Anticancer Properties

The compound has also been investigated for its anticancer potential. A study highlighted the synthesis of trifluoromethyl-substituted cyclopropanes, which demonstrated selective cytotoxicity against various cancer cell lines. The mechanism involved the induction of apoptosis through mitochondrial pathways, suggesting a novel approach for cancer therapy .

Synthetic Applications

2.1 Organic Synthesis

This compound is utilized as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations makes it valuable in creating pharmaceuticals and agrochemicals. For example, it can be used in cyclopropanation reactions, where it acts as a building block for synthesizing other trifluoromethylated compounds .

2.2 Catalytic Applications

Recent advancements have shown that this compound can serve as a ligand in catalytic processes, particularly in asymmetric synthesis. The presence of the trifluoromethyl group enhances the electronic properties of the ligand, facilitating enantioselective reactions .

Table 1: Summary of Biological Activities

Case Study: Antidepressant Research

In a controlled study involving mice, researchers administered varying doses of cyclopropylamines derived from this compound. Behavioral assays indicated a significant reduction in depressive-like symptoms compared to control groups, suggesting that modifications to the cyclopropane structure can lead to enhanced pharmacological profiles.

Case Study: Synthesis of Trifluoromethylated Compounds

A series of experiments demonstrated the utility of this compound in synthesizing novel compounds through palladium-catalyzed cross-coupling reactions. The resulting products exhibited diverse biological activities, underscoring the compound's versatility as a synthetic intermediate.

Mechanism of Action

The mechanism by which 2-(Trifluoromethyl)cyclopropan-1-amine exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s stability and reactivity, allowing it to participate in various biochemical processes . Mechanistic studies indicate that the thiocarbonyl fluoride formed in situ is a key intermediate in many reactions involving this compound .

Comparison with Similar Compounds

Structural Analogs

Cyclopropane-Based Derivatives

- 2-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride (CAS 1269152-01-3): Replaces the -CF₃ group with a fluorophenyl substituent.

- (1R,2S)-2-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine : Features a chloro-fluorophenyl group, enhancing steric bulk and electronic effects, which may influence receptor binding selectivity .

- 2-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine hydrochloride : Adds a benzyl spacer between the cyclopropane and -CF₃ group, increasing molecular weight (C₁₁H₁₃ClF₃N) and flexibility .

Non-Cyclopropane Analogs

- [2-(Trifluoromethyl)-1,3-oxazol-4-yl]methanamine : Replaces the cyclopropane with an oxazole ring, altering electronic properties and hydrogen-bonding capacity .

- 2-(2-Chlorophenyl)-3,3,3-trifluoropropan-1-amine hydrochloride : A linear propanamine derivative with -CF₃, offering conformational flexibility but reduced ring strain .

Stereoisomers

The stereochemistry of cyclopropane derivatives significantly impacts biological activity:

- (1R,2R)-2-(Trifluoromethyl)cyclopropan-1-amine hydrochloride (CAS 1287760-01-3): This enantiomer is prioritized in drug synthesis due to its optimized interaction with chiral receptors, such as neurotransmitter targets .

- REL-(1R,2R)-2-(Trifluoromethyl)cyclopropan-1-amine hydrochloride : Demonstrates how stereoisomerism affects metabolic stability and toxicity profiles .

Physicochemical Properties

| Compound | Molecular Formula | LogP* | Water Solubility | Thermal Stability | Key Feature |

|---|---|---|---|---|---|

| 2-(Trifluoromethyl)cyclopropan-1-amine | C₄H₆F₃N | 1.2 | Low | High | High ring strain |

| 2-(2-Fluorophenyl)cyclopropan-1-amine | C₉H₁₁ClFN | 2.1 | Moderate | Moderate | Aromatic π-π interactions |

| (1R,2S)-2-(3,4-Difluorophenyl)cyclopropan-1-amine | C₉H₈F₂N | 1.8 | Low | High | Enhanced dipole moment |

| [2-(Trifluoromethyl)-1,3-oxazol-4-yl]methanamine | C₅H₅F₃N₂O | 0.7 | High | Moderate | Hydrogen-bond acceptor |

*Calculated using fragment-based methods.

Key Observations :

- The trifluoromethyl group increases lipophilicity (LogP) but reduces water solubility.

- Cyclopropane derivatives exhibit higher thermal stability due to ring strain .

Biological Activity

2-(Trifluoromethyl)cyclopropan-1-amine, a cyclopropane derivative characterized by a trifluoromethyl group, has garnered interest in the scientific community for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₄H₆F₃N

- Molecular Weight : Approximately 125.09 g/mol

- Structure : The compound features a three-membered cyclopropane ring with a trifluoromethyl group at the second carbon and an amine functional group at the first carbon.

The biological activity of this compound is largely attributed to its unique structural characteristics, particularly the trifluoromethyl group which enhances stability and reactivity. This compound is believed to interact with various biological targets, including neurotransmitter receptors and enzymes, influencing their activity and potentially leading to therapeutic effects.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties, showing potential in inhibiting cancer cell proliferation.

- Neurotransmitter Interaction : It has been studied for its binding affinity to neurotransmitter receptors, which could influence mood and cognitive functions.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, contributing to its pharmacological potential.

Case Studies and Experimental Data

A variety of studies have examined the biological effects of this compound:

- In Vitro Studies : In vitro assays demonstrated that this compound can inhibit certain cancer cell lines, suggesting its potential as an anticancer agent. For example, IC50 values were reported in the range of 13 to 365 μM for various derivatives related to its structure .

- Binding Studies : Interaction studies revealed that this compound has a significant binding affinity for specific receptor sites, indicating its role as a modulator in neurotransmission.

- Synthetic Pathways : Various synthetic routes have been developed to produce this compound efficiently, highlighting its versatility in organic synthesis and pharmaceutical applications. For instance, one method involves the reaction of 4,4,4-trifluorobut-2-enoic acid with methoxymethyl amide under Corey-Chaykovsky conditions.

Comparative Analysis

To further understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| (1S,2S)-2-(Trifluoromethyl)cyclopropan-1-amine | Stereoisomer with opposite configuration | Different stereochemistry may affect biological activity |

| 2-(Trifluoromethyl)cyclopropanamine | Lacks chiral centers | Less sterically hindered compared to (1R,2R)-isomer |

| (1R,2S)-2-(Trifluoromethyl)cyclopropan-1-amine | Another stereoisomer | Potentially different pharmacological properties |

The unique chiral configuration of (1R,2R)-2-(trifluoromethyl)cyclopropan-1-amine may lead to distinct biological activities compared to its isomers and derivatives.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-(trifluoromethyl)cyclopropan-1-amine with high enantiomeric purity?

- Methodological Answer : Enantioselective synthesis typically employs chiral auxiliaries or catalysts. For cyclopropane ring formation, the Simmons–Smith reaction or transition-metal-catalyzed cyclopropanation (e.g., using Rh or Cu catalysts) is widely used. The trifluoromethyl group can be introduced via nucleophilic trifluoromethylation (e.g., using Ruppert–Prakash reagent) or electrophilic methods. Post-functionalization of the amine may require protection/deprotection strategies (e.g., Boc or Fmoc groups) to avoid side reactions. Purification via chiral HPLC (e.g., using CHIRALPAK® columns) is critical for isolating enantiopure forms .

Q. How can NMR spectroscopy distinguish between cis and trans isomers of this compound?

- Methodological Answer : 1H and 13C NMR can resolve stereoisomers due to distinct coupling constants (e.g., JHH in cyclopropane protons). For trifluoromethyl groups, 19F NMR provides additional resolution, as chemical shifts are sensitive to spatial arrangement. NOESY or ROESY experiments can confirm spatial proximity of protons in the cis isomer. Computational DFT calculations (e.g., using Gaussian) may corroborate experimental data .

Q. What are reliable analytical methods for quantifying this compound in reaction mixtures?

- Methodological Answer : LC-MS (e.g., m/z [M+H]+ ~154–156) and HPLC (e.g., C18 column, 0.1% TFA in H2O/MeCN gradient) are standard. Retention times under specific conditions (e.g., SQD-FA05: ~1.25 min) help identify the compound . For trace analysis, GC-MS with derivatization (e.g., silylation of the amine) enhances volatility and detection .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s stability under varying pH conditions?

- Methodological Answer : Stability studies involve incubating the compound in buffers (pH 1–13) and monitoring degradation via HPLC. The electron-withdrawing trifluoromethyl group increases resistance to hydrolysis but may enhance susceptibility to nucleophilic attack at the cyclopropane ring. Accelerated stability testing (40°C/75% RH) over 4–8 weeks provides kinetic data. DFT calculations (e.g., bond dissociation energies) predict degradation pathways .

Q. What strategies mitigate racemization during functionalization of this compound?

- Methodological Answer : Use low-temperature reactions (<0°C) and mild bases (e.g., K2CO3) to minimize epimerization. Protecting the amine with sterically hindered groups (e.g., Trityl) reduces nucleophilic inversion. Monitoring enantiomeric excess (ee) via chiral HPLC after each step ensures stereochemical integrity. Catalytic asymmetric methods (e.g., organocatalysts) can preserve configuration during coupling reactions .

Q. How can computational modeling predict the biological activity of this compound derivatives?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations (e.g., GROMACS) model interactions with target proteins (e.g., enzymes or GPCRs). QSAR studies correlate substituent effects (e.g., logP, Hammett σ) with activity. The trifluoromethyl group’s hydrophobicity and electronegativity are parameterized in force fields (e.g., CHARMM). In vitro validation via enzyme inhibition assays or cell-based screens confirms predictions .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

- Methodological Answer : Key challenges include:

- Exothermic cyclopropanation : Use flow chemistry for better temperature control.

- Purification : Switch from column chromatography to crystallization (e.g., using EtOAc/hexane).

- Safety : Handle trifluoromethylating reagents (e.g., CF3SiMe3) in inert atmospheres.

Process analytical technology (PAT) tools (e.g., in-line FTIR) monitor reaction progress in real time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.